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Compound of Interest

Compound Name: Cleomiscosin A

Cat. No.: B052966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in silico docking studies of

Cleomiscosin A with various protein targets, highlighting its potential as an anti-inflammatory

and antiviral agent. Detailed protocols for performing molecular docking and analysis are

included to facilitate further research and drug development efforts.

Introduction
Cleomiscosin A, a coumarinolignan found in several plant species, has demonstrated a range

of pharmacological activities, including anti-inflammatory, antioxidant, and potential antiviral

effects.[1] Molecular docking studies have been instrumental in elucidating the potential

mechanisms of action of Cleomiscosin A by predicting its binding affinity and interactions with

specific protein targets involved in disease pathways. This document summarizes key findings

from these studies and provides standardized protocols for researchers to conduct their own

docking analyses.

Target Proteins and Therapeutic Potential
Docking studies have identified several key protein targets for Cleomiscosin A, suggesting its

therapeutic potential in different domains:

Anti-inflammatory Activity: Cleomiscosin A and its derivatives have been shown to interact

with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6
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(IL-6), and Interleukin-1β (IL-1β).[1][2][3] The inhibition of these cytokines is a cornerstone of

many anti-inflammatory therapies. The proposed mechanism involves the modulation of the

NF-κB signaling pathway.[4][5]

Antiviral Activity (SARS-CoV-2): In silico studies have explored the potential of

Cleomiscosin A to inhibit the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for

viral replication.[6][7] This suggests its potential as a candidate for the development of

antiviral drugs.

Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of

Cleomiscosin A and its derivatives with their respective target proteins as reported in various

studies.

Table 1: Binding Energies of Cleomiscosin A and its Derivatives with Target Proteins
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Compound Target Protein
Binding
Energy
(kcal/mol)

Docking
Software

Reference

Cleomiscosin A

SARS-CoV-2

Main Protease

(Mpro)

-8.2 Not Specified [6][7]

Cleomiscosin A

Glucoside (CAG)
TNF-α -8.433 to -9.401 Not Specified [2]

Cleomiscosin A

Methyl Ether

Derivative (9a)

TNF-α -94.992 Not Specified [1]

Cleomiscosin A

Methyl Ether

Derivative (6a)

TNF-α -69.235 Not Specified [1]

Cleomiscosin A

Methyl Ether

Derivative (9a)

IL-6 -92.45 Not Specified [1]

Cleomiscosin A

Methyl Ether

Derivative (6a)

IL-6 -81.993 Not Specified [1]

Cleomiscosin A

Methyl Ether

Derivative (9a)

IL-1β -67.462 Not Specified [1]

Cleomiscosin A

Methyl Ether

Derivative (6a)

IL-1β -65.985 Not Specified [1]

Table 2: In Vitro Inhibitory Activity of Cleomiscosin A Derivatives
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Compound Target/Assay
IC50 Value
(µM)

Cell Line Reference

Furanocoumarin

olignan (10d)
TNF-α inhibition 8.5

LPS and oxalate

crystal-induced

models

[2]

Furanocoumarin

olignan (11e)
IL-6 inhibition 13.29

LPS and oxalate

crystal-induced

models

[2]

Furanocoumarin

olignan (11e)
IL-1β inhibition 17.94

LPS and oxalate

crystal-induced

models

[2]

Signaling Pathways
NF-κB Signaling Pathway in Inflammation
Cleomiscosin A is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB

signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads

to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6,

and IL-1β.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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